molecular formula C15H17N5 B3151994 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine CAS No. 7256-95-3

3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine

Cat. No.: B3151994
CAS No.: 7256-95-3
M. Wt: 267.33 g/mol
InChI Key: VTQXQNOJAUQUCO-UHFFFAOYSA-N
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Description

3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C15H17N5 and its molecular weight is 267.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Applications

  • Researchers El‐Mekabaty, Etman, and Mosbah (2016) synthesized a compound closely related to 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine, exploring its potential as an antioxidant agent. They reported that compounds in the pyrazolo[1,5-a]pyrimidine series exhibited significant antioxidant activities (El‐Mekabaty et al., 2016).

Synthetic Potency for Pharmaceutical Interest

  • In 2017, El‐Mekabaty, Mesbah, and Fadda conducted a study synthesizing a similar compound and evaluating its potential for creating novel pyrazolo[1,5-a]pyrimidines, which are of pharmaceutical interest. Their study highlights the compound's versatility in synthesizing various pharmacologically relevant derivatives (El‐Mekabaty et al., 2017).

Protonation Sites and Hydrogen Bonding Studies

  • Böck, Beuchel, Goddard, Richter, Imming, and Seidel (2021) synthesized derivatives of this compound and studied their protonation sites and hydrogen bonding patterns. This research is significant in understanding the molecular interactions and structural characterization of such compounds (Böck et al., 2021).

Bioactivity Studies

  • Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, and Ben Hadda (2020) synthesized derivatives of this compound and evaluated their bioactivities, including antitumor, antifungal, and antibacterial activities. Their research provides insights into the potential therapeutic applications of these compounds (Titi et al., 2020).

Catalytic Applications in Organic Synthesis

  • Dashteh, Baghery, Zolfigol, and Khazaei (2021) explored the use of a compound similar to this compound in catalyzing the synthesis of carbonitriles with indole and triazole moieties. This research highlights its utility in facilitating organic synthesis reactions (Dashteh et al., 2021).

Properties

IUPAC Name

3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c16-7-3-6-13-15(17)19-9-14(20-13)11-8-18-12-5-2-1-4-10(11)12/h1-2,4-5,8-9,18H,3,6-7,16H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQXQNOJAUQUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(C(=N3)CCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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